2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine
Description
Key Structural Features:
Aromatic Ring Geometry :
Side-Chain Conformation :
Computational Modeling:
Molecular dynamics simulations using the Dreiding force field suggest that the trifluoromethyl group stabilizes the molecule through hydrophobic interactions, while the fluoro group participates in weak hydrogen bonding with adjacent molecules .
| Parameter | Value (Theoretical) |
|---|---|
| Torsional Angle (Cα-Cβ) | 112° ± 5° |
| van der Waals Volume | 238 ų |
Comparative Structural Analysis with Related Fluorinated Phenylalanine Derivatives
The structural uniqueness of 2-fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine becomes evident when compared to analogous compounds:
Substituent Position and Electronic Effects:
Steric Effects :
Electronic Effects :
- The trifluoromethyl group enhances electronegativity at position 4, creating a dipole moment that stabilizes interactions with π-electron-rich regions in proteins or enzymes .
- Comparative NMR studies show that the fluoro group at position 2 deshields adjacent protons, resulting in distinct chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) .
Conformational Flexibility:
- 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine exhibits lower conformational flexibility than its non-methylated counterpart (4-(trifluoromethyl)-L-phenylalanine) due to steric clashes between the methyl and trifluoromethyl groups .
- X-ray data for similar compounds (e.g., tert-butyl carbamate derivatives) reveal that ortho-substituents enforce coplanarity between the phenyl ring and side chain, optimizing π-π stacking interactions .
Properties
IUPAC Name |
2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-5-2-6(3-9(16)10(17)18)8(12)4-7(5)11(13,14)15/h2,4,9H,3,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBGVLZTPXBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Strategies
Negishi cross-coupling is a prominent method used for synthesizing fluorinated phenylalanine derivatives, including compounds similar to the target molecule. This approach involves coupling aryl halides with organozinc reagents derived from protected alanine derivatives.
- Reaction Conditions: Palladium catalysis (e.g., Pd(0)), with ligands such as SPhos, facilitates the coupling of fluorinated aryl halides with zinc homoenolates of protected alanine.
- Application: For example, coupling 4-fluorobromobenzene or 2-fluoroiodobenzene with zinc homoenolate of alanine yields fluorinated phenylalanine esters with high regioselectivity and yield (up to 80%).
Advantages: This method allows precise placement of fluorine atoms on the aromatic ring, including trifluoromethyl groups if suitably substituted aryl halides are used.
Alkylation of Fluorinated Aromatic Halides
Alkylation of fluorinated aryl halides with chiral auxiliaries or enolate intermediates provides another route:
- Reaction Conditions: Use of lithium enolates or other nucleophilic species, often catalyzed by palladium or other transition metals.
- Example: Coupling of difluoromethylbenzyl bromides with amino acid precursors, followed by deprotection, yields fluorinated amino acids with high stereoselectivity.
This approach is particularly useful for introducing trifluoromethyl groups at specific positions on the aromatic ring.
Use of Fluorinated Building Blocks
Fluorinated benzaldehydes and fluorinated phenyl precursors serve as starting materials for multi-step synthesis:
- Three-component condensations involving fluorinated benzaldehydes, amino acids, and acetic anhydride lead to fluorinated phenylalanine derivatives.
- Reductive ring cleavage of fluorinated oxazolones yields the target amino acids with trifluoromethyl and fluorine substituents.
This method is advantageous for constructing complex fluorinated aromatic systems with precise substitution patterns.
Radiochemical and Specialized Synthesis
For radiolabeled derivatives, such as fluoro-ʟ-phenylalanine , a multi-step process involving isotope exchange, decarbonylation, and deprotection is employed:
- Fluoride exchange with [18F]-fluoride in DMF at elevated temperatures.
- Decarbonylation using Rh-based catalysts.
- Purification yields radiolabeled compounds suitable for PET imaging, with yields around 43%.
While specialized, this method demonstrates the versatility of fluorination techniques in amino acid synthesis.
Data Summary Table of Preparation Methods
| Method Type | Key Reagents | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cross-coupling (Negishi) | Aryl halides, organozinc alanine derivatives | Pd(0), SPhos, elevated temperature | High regioselectivity, stereocontrol | Requires pre-formed fluorinated aryl halides |
| Alkylation of aryl halides | Difluoromethylbenzyl bromides, enolates | Transition metal catalysis | Precise fluorine placement, stereoselectivity | Limited to accessible fluorinated precursors |
| Multi-component condensation | Fluorinated benzaldehydes, amino acids | Acidic or basic conditions, reductive cleavage | Complex substitution patterns | Multi-step, requires purification |
| Radiochemical synthesis | [18F]-fluoride, Rh catalysts | Elevated temperature, isotope exchange | Radiolabeled compounds, PET applications | Specialized, limited to radiochemistry |
Research Findings and Insights
- Advances in fluorination techniques have enabled the synthesis of highly fluorinated amino acids with specific substitution patterns, including trifluoromethyl groups.
- Transition metal-catalyzed cross-coupling reactions are the most versatile and widely used methods for constructing fluorinated aromatic amino acids.
- Protecting group strategies are critical for stereochemical control and functional group compatibility during multi-step syntheses.
- Emerging methods such as microwave-assisted synthesis and isotope exchange reactions expand the toolkit for preparing radiolabeled derivatives for imaging applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The unique structure of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine allows it to play significant roles in various scientific applications:
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacological agent due to its interaction with G protein-coupled receptors (GPCRs). The presence of fluorinated groups enhances binding affinity and selectivity, which may lead to improved therapeutic effects in drug development targeting various conditions such as cancer and metabolic disorders .
Enzyme Inhibition
Research indicates that fluorinated phenylalanines can act as enzyme inhibitors. The incorporation of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine into peptide structures has shown promise in enhancing the stability and efficacy of therapeutic proteins and peptide-based vaccines .
Imaging Techniques
Fluorinated compounds are valuable in imaging applications, particularly in positron emission tomography (PET). The ability to incorporate fluorine into biological molecules facilitates the visualization of tumor ecosystems, aiding in cancer research and diagnostics .
Organic Synthesis
This compound serves as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity as an acylating agent allows it to form covalent bonds with nucleophiles, which is crucial for developing new chemical entities.
Case Studies
Recent studies have highlighted the compound's biological activities:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |
| Study B | A-431 (epidermoid carcinoma) | <10 | Modulation of kinase activity |
| Study C | Jurkat (leukemia) | 5.5 | Induction of apoptosis |
Inhibition of Matrix Metalloproteinases (MMPs)
In a study assessing the compound's effect on MMPs, it was shown to effectively bind to MMP-2 and MMP-9, crucial enzymes in tumor metastasis. Binding energies were reported at −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, indicating strong interactions that could lead to reduced tumor invasiveness.
Kinase Selectivity
The compound has demonstrated selective inhibition against specific kinases involved in cancer progression, showcasing its potential as an anticancer agent through targeted action on signaling pathways critical for cell growth and survival .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance binding affinity and selectivity for certain enzymes or receptors. This compound may modulate biochemical pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparison
The table below summarizes key structural and molecular differences between the target compound and related phenylalanine derivatives:
Key Observations:
Trifluoromethyl (-CF₃): Enhances lipophilicity and resistance to oxidative metabolism .
Metabolic Stability
- The trifluoromethyl group in the target compound is known to resist enzymatic degradation, a property shared with other CF₃-containing phenylalanine derivatives .
Analytical Challenges
- FTIR spectra of substituted phenylalanine derivatives may overlap with excipient signals (e.g., stearates in capsules), necessitating advanced analytical methods for accurate identification .
Biological Activity
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine (FMF) is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of a fluorine atom and a trifluoromethyl group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting G protein-coupled receptors (GPCRs). The unique structural features of FMF allow for enhanced biological activity, making it a subject of interest in various research studies.
- Chemical Formula : CHFNO
- Molecular Weight : 265.208 g/mol
- CAS Number : 1435806-24-8
- IUPAC Name : 2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 265.208 g/mol |
| CAS Number | 1435806-24-8 |
| IUPAC Name | 2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
Interaction with G Protein-Coupled Receptors
The primary biological activity of FMF is linked to its interaction with GPCRs. Research indicates that the introduction of fluorinated groups enhances the binding affinity and agonistic activity at these receptors, which is crucial for developing therapeutics for various conditions. The halogen bonding interactions between the fluorinated moieties and receptor proteins contribute significantly to this enhanced activity, suggesting that FMF could be a valuable candidate in drug discovery programs aimed at GPCR targets .
Case Studies and Research Findings
- Fluorinated Phenylalanines in Drug Development : A study highlighted the importance of fluorinated phenylalanines, including FMF, in drug research due to their ability to modulate receptor interactions and improve pharmacokinetic properties . The fluorination process has been shown to increase metabolic stability and bioavailability, making compounds like FMF more effective as therapeutic agents.
- Enzymatic Synthesis and Activity : Research focused on enzymatic pathways for synthesizing fluorinated amino acids has revealed that enzymes can effectively incorporate fluorinated substrates into peptide chains. This enzymatic efficiency is critical for producing compounds like FMF with high yields and specific stereochemistry .
- Binding Affinity Studies : Experimental studies using radiolabeled variants of FMF demonstrated its binding affinity towards various GPCRs. These studies utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions, revealing that FMF exhibits significantly higher affinity compared to non-fluorinated analogs .
Summary of Findings
The biological activity of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine is characterized by its enhanced interaction with GPCRs due to the unique structural properties imparted by its fluorinated groups. The compound shows promise in drug development, particularly in enhancing receptor binding and improving pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine, and how can purity be optimized?
- Methodology : Multi-step synthesis involving fluorination and trifluoromethylation reactions. For purity optimization, employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to separate diastereomers. Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation .
- Table 1 : Common Purification Techniques
| Technique | Resolution Limit | Applicability |
|---|---|---|
| HPLC | 0.1% impurities | Scalable for intermediates |
| TLC | 1–5% impurities | Rapid screening |
| Crystallization | Varies by solubility | High-purity final products |
Q. What safety protocols are essential for handling fluorinated phenylalanine derivatives?
- Guidelines : Use PPE (gloves, goggles, lab coats), avoid inhalation/ingestion, and store in sealed containers under inert gas. Conduct reactions in fume hoods to mitigate volatile byproducts. Refer to safety data sheets (SDS) for compound-specific hazards .
Advanced Research Questions
Q. How can computational modeling accelerate reaction pathway optimization for derivatives of this compound?
- Approach : Utilize quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates. Platforms like ICReDD integrate reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent, catalyst) .
- Case Study : Screening 50+ reaction conditions computationally reduced experimental trials by 70% for a trifluoromethylated analog .
Q. How can discrepancies in catalytic activity data across studies be systematically addressed?
- Resolution Strategy :
Variable Isolation : Control factors like solvent polarity, temperature, and catalyst loading.
Statistical Analysis : Apply multivariate regression to identify dominant variables.
Cross-Validation : Replicate experiments using standardized protocols (e.g., ICReDD’s data circulation framework) .
Q. What advanced separation technologies resolve stereochemical complexities in fluorinated phenylalanine analogs?
- Techniques : Chiral stationary-phase HPLC or capillary electrophoresis for enantiomeric resolution. Membrane-based separation (e.g., enantioselective membranes) can scale up chiral purification .
- Table 2 : Stereochemical Analysis Tools
| Method | Detection Limit | Throughput |
|---|---|---|
| Chiral HPLC | 0.1% ee | Moderate |
| X-ray Diffraction | Atomic-level | Low |
| Circular Dichroism | 1% ee | High |
Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the α-carbon, requiring activated coupling reagents (e.g., HATU, DCC). Steric hindrance may necessitate longer reaction times or elevated temperatures .
Methodological Best Practices
- Experimental Design : Use design of experiments (DoE) to optimize multi-variable systems (e.g., catalyst concentration, temperature gradients) .
- Data Integrity : Implement chemical software for encrypted data storage and real-time collaboration to prevent breaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
